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Introduction

Pilabactam sodium (formerly known as ANT3310) is a novel, broad-spectrum serine 3-
lactamase inhibitor (SBLi) belonging to the diazabicyclooctane (DBO) class. It is currently in
clinical development in combination with the carbapenem antibiotic meropenem (MEM-
ANT3310) for the treatment of serious infections caused by multidrug-resistant Gram-negative
bacteria. This technical guide provides a comprehensive overview of the discovery, mechanism
of action, preclinical evaluation, and clinical development of Pilabactam sodium.

Discovery and Rationale

The discovery of Pilabactam sodium was driven by the urgent need for new therapeutic
agents to combat infections caused by carbapenem-resistant Enterobacterales (CRE) and
Acinetobacter baumannii (CRAB), which have been identified as critical priority pathogens by
the World Health Organization (WHO). While existing DBOs like avibactam and relebactam
have shown efficacy against some CRE, they lack significant activity against CRAB, which is
often mediated by OXA-type carbapenemases.

The development program for Pilabactam sodium aimed to create a DBO with a broader
spectrum of activity, particularly against the class D OXA enzymes prevalent in CRAB. This
was achieved through a medicinal chemistry campaign that led to the synthesis of a novel DBO
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with a unique fluorine atom replacing the carboxamide group found in other DBOs. This
structural modification is key to its expanded activity profile.

Mechanism of Action

Pilabactam is a covalent, reversible inhibitor of serine B-lactamases. Its mechanism of action
involves the acylation of the active site serine residue of the B-lactamase enzyme, rendering it
inactive. This prevents the hydrolysis of the B-lactam ring of partner antibiotics, such as
meropenem, thereby restoring their antibacterial activity.

The innovative structure of Pilabactam allows for potent inhibition of a wide range of serine 3-
lactamases, including:

e Class A: KPC (Klebsiella pneumoniae carbapenemase), CTX-M, TEM
e Class C: AmpC

¢ Class D: OXA-48, and notably, the OXA carbapenemases of A. baumannii (OXA-23, OXA-
24/40, OXA-51, and OXA-58).

Pilabactam itself does not possess clinically significant intrinsic antibacterial activity. Its role is
to act as a "protector” for the partner 3-lactam antibiotic.
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Mechanism of action of Meropenem in combination with Pilabactam.

© 2025 BenchChem. All rights reserved. 3/13 Tech Support


https://www.benchchem.com/product/b10831553?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831553?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Preclinical Development
In Vitro Activity

Pilabactam has demonstrated potent inhibitory activity against a wide range of purified serine
B-lactamases. The half-maximal inhibitory concentrations (IC50) are summarized in the table

below.
Enzyme Class IC50 (nM)[1]
KPC-2 A 8
CTX-M-15 A 1-175
TEM-1 A 1-175
AmpC C 1-175
OXA-48 D 602
OXA-23 D 13
OXA-24/40 D 13
OXA-51 D 10
OXA-58 D 13

Table 1: In vitro inhibitory
activity of Pilabactam
(ANT3310) against various

serine B-lactamases.

In combination with meropenem, Pilabactam restores its activity against a broad range of
carbapenem-resistant Gram-negative isolates. The minimum inhibitory concentrations (MIC) for
90% of the organisms (MIC90) for the meropenem-Pilabactam combination are presented
below.
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Organism (Resistance Meropenem MIC90 (ug/mL) Meropenem/Pilabactam (8
Mechanism) [1] pg/mL) MIC90 (pg/mL)[1]
A. baumannii (n=905) >32 4

CRE (OXA-producing, n=252) >32 0.25

CRE (KPC-producing, n=180) >32 0.5

Table 2: In vitro potentiation of
meropenem activity by
Pilabactam (ANT3310) against

carbapenem-resistant isolates.

Pilabactam alone demonstrated no clinically significant antibacterial activity, with MIC50/90
values of >64/>64 ug/mL against Enterobacterales and P. aeruginosa, and 64/>64 ug/mL
against A. baumannii[1].

In Vivo Efficacy

The efficacy of the meropenem-Pilabactam combination has been evaluated in murine thigh
and lung infection models.

In a neutropenic murine thigh infection model with an OXA-23 producing A. baumannii strain,
intravenous administration of meropenem-Pilabactam resulted in a dose-dependent reduction
in bacterial burden, with the highest doses reducing bacterial counts below the initial inoculum.

The combination was also efficacious in a murine lung infection model with an OXA-23
producing A. baumannii strain, demonstrating effective potentiation of meropenem in this more
challenging infection model.

Preclinical Pharmacokinetics and Safety

In preclinical studies, Pilabactam sodium exhibited pharmacokinetic parameters consistent
with its intended use as an intravenously administered agent for hospital-acquired infections. In
male Swiss albino mice, a 1 mg/kg intravenous dose resulted in a half-life (T1/2) of 0.64 hours,
an area under the curve (AUC) of 412 ng-h/mL, and a clearance (Cl) of 40 mL/min/kg[2].

© 2025 BenchChem. All rights reserved. 5/13 Tech Support


https://antabio.com/wp-content/uploads/2023/05/MEM-ANT3310-FSD-PR-Fv.pdf
https://antabio.com/wp-content/uploads/2023/05/MEM-ANT3310-FSD-PR-Fv.pdf
https://antabio.com/wp-content/uploads/2023/05/MEM-ANT3310-FSD-PR-Fv.pdf
https://www.benchchem.com/product/b10831553?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3719758/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831553?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

In vitro safety pharmacology studies showed low cytotoxicity (IC50 > 100 uM in HepG2 cells),
no significant inhibition of the hERG potassium ion channel, and no genotoxicity in the Ames
test[2].

Clinical Development

Phase 1 Clinical Trial

A Phase 1 clinical trial (NCT05905913) of MEM-ANT3310 has been successfully completed in
healthy volunteers][3].

Study Design: The study was a three-part trial involving 72 healthy volunteers and was
designed to evaluate the safety, tolerability, and pharmacokinetics of Pilabactam sodium[3].

o Part 1: Single Ascending Dose (SAD): Intravenous Pilabactam administered alone.
o Part 2: Multiple Ascending Doses (MAD): Intravenous Pilabactam administered alone.

o Part 3: Drug-Drug Interaction: Assessment of the pharmacokinetic interaction between
Pilabactam and meropenem, and evaluation of the combination during multiple intravenous
dosing.

Results:

o Safety and Tolerability: Pilabactam was well-tolerated at all doses, with no serious adverse
events, dose-limiting toxicities, or clinically significant abnormalities reported|[3].

e Pharmacokinetics: The pharmacokinetic parameters of Pilabactam were consistent with
those observed in preclinical studies, with dose-dependent increases in exposure.
Importantly, there was no mutual pharmacokinetic interaction between Pilabactam and
meropenem, indicating compatible PK profiles[3].

Pharmacokinetic Parameters: Specific quantitative data (Cmax, AUC, T1/2, etc.) from the
Phase 1 trial have not yet been publicly disclosed. This table will be updated as data becomes
available.
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Dose Cohort

Cmax (ng/mL)

AUC (ng-h/mL)

T1/2 (h)

SAD Dose 1 Data not yet available Data not yet available Data not yet available
SAD Dose X Data not yet available Data not yet available Data not yet available
MAD Dose 1 Data not yet available Data not yet available Data not yet available
MAD Dose X Data not yet available Data not yet available Data not yet available
Table 3:

Pharmacokinetic
parameters of
Pilabactam sodium in
healthy volunteers
(Phase 1,
NCT05905913). Data

pending publication.

Regulatory Status

In 2020, the U.S. Food and Drug Administration (FDA) granted Qualified Infectious Disease
Product (QIDP) designation to MEM-ANT3310 for the treatment of complicated urinary tract
infections (cUTI), complicated intra-abdominal infections (clAl), hospital-acquired bacterial
pneumonia (HABP), and ventilator-associated bacterial pneumonia (VABP)[3].

Experimental Protocols
In Vitro Enzyme Inhibition Assay (IC50 Determination)

A detailed, step-by-step protocol for the IC50 determination of Pilabactam against specific 3-
lactamases has not been fully published. However, based on available literature, the general
methodology is as follows:

e Enzyme and Substrate Preparation: Purified serine [3-lactamases (e.g., KPC-2, OXA-48,
OXA-23) are obtained. A chromogenic (3-lactam substrate, such as nitrocefin, is used to
monitor enzyme activity.

« Inhibitor Preparation: Pilabactam sodium is serially diluted to a range of concentrations.
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e Assay Procedure:

o The purified enzyme is pre-incubated with varying concentrations of Pilabactam for a
defined period.

o The enzymatic reaction is initiated by the addition of the nitrocefin substrate.

o The rate of nitrocefin hydrolysis is monitored spectrophotometrically by measuring the
change in absorbance at a specific wavelength.

o Data Analysis: The rate of hydrolysis at each Pilabactam concentration is compared to the
uninhibited control. The IC50 value, the concentration of Pilabactam that inhibits 50% of the
enzyme's activity, is calculated using non-linear regression analysis.

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831553?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Prepare purified Prepare serial dilutions
B-lactamase enzyme of Pilabactam

'

Pre-incubate enzyme
with Pilabactam

Add chromogenic substrate
(e.g., nitrocefin)

'

Monitor substrate hydrolysis
spectrophotometrically

(Calculate IC50 value)

Click to download full resolution via product page

Workflow for IC50 determination of Pilabactam.

MIC Determination by Broth Microdilution

The minimum inhibitory concentrations of meropenem in combination with a fixed concentration
of Pilabactam are determined according to the guidelines of the Clinical and Laboratory
Standards Institute (CLSI).
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Media and Reagent Preparation: Cation-adjusted Mueller-Hinton broth (CAMHB) is
prepared. Meropenem is serially diluted, and Pilabactam is added to each dilution at a fixed
concentration (e.g., 8 pug/mL).

Inoculum Preparation: Bacterial isolates are cultured overnight on appropriate agar plates.
Colonies are suspended in saline or broth to match the turbidity of a 0.5 McFarland standard.
This suspension is then diluted to achieve a final inoculum concentration of approximately 5
x 1075 colony-forming units (CFU)/mL in the microtiter plate wells.

Assay Procedure:

o The serially diluted meropenem/Pilabactam solutions are dispensed into 96-well microtiter
plates.

o The standardized bacterial inoculum is added to each well.
o The plates are incubated at 35-37°C for 16-20 hours.

Reading the Results: The MIC is determined as the lowest concentration of meropenem that
completely inhibits visible bacterial growth.

Murine Thigh Infection Model

This model is used to assess the in vivo efficacy of antibacterial agents in a localized soft tissue

infection.

Animal Preparation: Mice (e.g., BALB/c) are rendered neutropenic by intraperitoneal
injections of cyclophosphamide.

Inoculum Preparation: The challenge strain (e.g., OXA-23 producing A. baumannii) is grown
to the mid-logarithmic phase, washed, and resuspended in saline to a specific CFU/mL.

Infection: A defined volume of the bacterial suspension is injected into the thigh muscles of
the anesthetized mice.

Treatment: At a specified time post-infection, treatment with meropenem, Pilabactam, the
combination, or vehicle control is initiated via an appropriate route (e.g., intravenous). Dosing
is typically repeated at set intervals.

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831553?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

» Endpoint Measurement: At the end of the treatment period, mice are euthanized, and the
thigh muscles are aseptically removed and homogenized. The homogenates are serially
diluted and plated on agar to determine the number of viable bacteria (CFU/thigh).

o Data Analysis: The reduction in bacterial load in the treatment groups is compared to the
control group.

Intramuscular thigh
infection with
A. baumannii

Administer treatment Euthanize mice Homogenize thighs and Analyze bacterial load
(MEM-ANT3310 or controls) and collect thighs plate for CFU counting reduction

Click to download full resolution via product page

Workflow of the murine thigh infection model.

Murine Lung Infection Model

This model simulates pneumonia to evaluate drug efficacy in a respiratory tract infection.

Animal Preparation: Mice are typically rendered neutropenic as in the thigh infection model.
e Inoculum Preparation: A bacterial suspension is prepared as previously described.

« Infection: The bacterial suspension is administered directly to the lungs via intranasal or
intratracheal instillation in anesthetized mice.

o Treatment: Treatment regimens are initiated at a set time post-infection.

o Endpoint Measurement: At the conclusion of the study, mice are euthanized, and the lungs
are aseptically removed and homogenized. Bacterial burden (CFU/lung) is determined by
plating serial dilutions of the lung homogenate.

o Data Analysis: The efficacy of the treatment is assessed by comparing the bacterial counts in
the lungs of treated animals to those of the control group.

Conclusion and Future Directions
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Pilabactam sodium is a promising new serine B-lactamase inhibitor with a unique broad
spectrum of activity that includes the problematic OXA-type carbapenemases of Acinetobacter
baumannii. Preclinical data have demonstrated its potent ability to restore the activity of
meropenem against a wide range of carbapenem-resistant Gram-negative bacteria. The
successful completion of the Phase 1 clinical trial in healthy volunteers, demonstrating a
favorable safety and pharmacokinetic profile, supports the continued clinical development of
the meropenem-Pilabactam combination.

Future clinical trials will be crucial to establish the efficacy and safety of MEM-ANT3310 in
patients with serious hospital-acquired infections. If successful, this combination has the
potential to become a valuable new treatment option for infections caused by some of the most
difficult-to-treat multidrug-resistant pathogens.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 12/13 Tech Support


https://www.benchchem.com/product/b10831553?utm_src=pdf-body
https://www.benchchem.com/product/b10831553?utm_src=pdf-custom-synthesis
https://antabio.com/wp-content/uploads/2023/05/MEM-ANT3310-FSD-PR-Fv.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3719758/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3719758/
https://antabio.com/wp-content/uploads/2024/08/ANT3310-FIH_completion_PR_final_03092024_vf1.pdf
https://www.benchchem.com/product/b10831553#pilabactam-sodium-discovery-and-development
https://www.benchchem.com/product/b10831553#pilabactam-sodium-discovery-and-development
https://www.benchchem.com/product/b10831553#pilabactam-sodium-discovery-and-development
https://www.benchchem.com/product/b10831553#pilabactam-sodium-discovery-and-development
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831553?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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